Product packaging for 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol(Cat. No.:)

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol

Cat. No.: B12432599
M. Wt: 216.66 g/mol
InChI Key: IMTBCHYABOCEOK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol is a useful research compound. Its molecular formula is C10H13ClO3 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClO3 B12432599 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClO3

Molecular Weight

216.66 g/mol

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)ethanol

InChI

InChI=1S/C10H13ClO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6,12H,1-3H3

InChI Key

IMTBCHYABOCEOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1OC)OC)Cl)O

Origin of Product

United States

Chemical Reduction:

A common and effective method for the reduction of ketones to secondary alcohols is the use of sodium borohydride (B1222165) (NaBH₄). This reagent is a mild and selective reducing agent that readily reduces aldehydes and ketones. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product.

Chemoenzymatic Reduction:

For the synthesis of enantiomerically pure 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol, chemoenzymatic reduction using ketoreductases (KREDs) offers a powerful and highly selective alternative. nih.govrsc.orgresearchgate.netnih.govrsc.org KREDs are enzymes that catalyze the stereoselective reduction of prochiral ketones to chiral alcohols with high enantiomeric excess (ee). nih.govrsc.orgresearchgate.net This method is particularly valuable in the pharmaceutical industry for the production of single-enantiomer drugs.

The reaction involves the use of a specific ketoreductase that exhibits high activity and selectivity towards the 1-(5-Chloro-2,4-dimethoxyphenyl)ethanone substrate. A cofactor, typically NADPH or NADH, is required for the enzymatic activity and is often regenerated in situ using a cofactor regeneration system, such as a glucose/glucose dehydrogenase system. nih.gov The choice of the ketoreductase enzyme is critical to obtain the desired (R)- or (S)-enantiomer of the alcohol with high purity.

Substrate Method Reagents/Enzyme Product Key Features
1-(5-Chloro-2,4-dimethoxyphenyl)ethanoneChemical ReductionSodium borohydride (B1222165) (NaBH₄), Methanol (B129727)/Ethanol (B145695)This compound (racemic)Simple, high yield, produces a racemic mixture.
1-(5-Chloro-2,4-dimethoxyphenyl)ethanoneChemoenzymatic ReductionKetoreductase (KRED), NADPH/NADH, Cofactor regeneration system(R)- or (S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-olHighly stereoselective, produces a single enantiomer with high ee.

Chemical Reactivity and Reaction Mechanisms

Oxidation Reactions

Oxidative processes involving this molecule can be directed at either the secondary alcohol functional group or the aromatic ring system, depending on the reagents and conditions employed.

The secondary alcohol group of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol is susceptible to oxidation to form the corresponding ketone, 1-(5-chloro-2,4-dimethoxyphenyl)ethanone. This transformation is a fundamental reaction in organic synthesis. While specific studies detailing the oxidation of this particular alcohol are not prevalent in the reviewed literature, the reaction can be achieved using a variety of standard modern oxidizing agents that are mild enough to avoid transformations on the electron-rich aromatic ring.

Common reagents for this type of transformation include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and activated dimethyl sulfoxide (B87167) (DMSO) systems, such as in the Swern and Dess-Martin periodinane (DMP) oxidations. youtube.com These methods are known for their efficiency in converting secondary alcohols to ketones under mild conditions, which is crucial to preserve the integrity of the methoxy (B1213986) and chloro substituents on the aromatic nucleus. youtube.comorgsyn.org The Swern oxidation, for instance, utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, which then oxidizes the alcohol. orgsyn.org

Table 1: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

Reagent SystemDescriptionTypical Conditions
Pyridinium Chlorochromate (PCC)A complex of chromium trioxide with pyridine (B92270) and HCl.Dichloromethane (CH₂Cl₂) at room temperature. youtube.com
Swern OxidationDimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base (e.g., triethylamine).Cryogenic temperatures (-78 °C) in dichloromethane. orgsyn.org
Dess-Martin Periodinane (DMP)A hypervalent iodine compound (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one).Dichloromethane (CH₂Cl₂) at room temperature. youtube.com

The aromatic ring of this compound, being highly substituted and electron-rich due to the two methoxy groups, can undergo oxidative transformation under more forceful conditions. The reaction with powerful oxidizing species, such as hydroxyl (HO•) or sulfate (B86663) (SO₄•⁻) radicals, typically proceeds through initial radical addition to the aromatic ring. nih.govnih.gov This forms a hydroxycyclohexadienyl radical intermediate. nih.gov

From this intermediate, two primary pathways are possible:

Hydroxylation: Elimination of a radical (e.g., hydroperoxyl radical, HO₂•) can lead to the formation of a phenolic compound, introducing an additional hydroxyl group onto the ring. nih.govresearchgate.net

Ring Cleavage: The intermediate can rearrange to a bicyclic peroxy species that subsequently undergoes oxidative ring cleavage, breaking open the aromatic system to form various acyclic products such as oxoenals and oxodials. nih.govresearchgate.net

Studies on related chlorinated aromatic compounds indicate that oxidation often initiates on the ring that is less deactivated by halogen substituents. researchgate.net For the title compound, the presence of two strong electron-donating methoxy groups makes the ring susceptible to such oxidative attack, which could ultimately lead to its degradation and mineralization. nih.gov

Table 2: Potential Products from Oxidative Attack on Substituted Aromatic Rings

Reaction TypeIntermediate SpeciesPotential Final Products
Ring HydroxylationHydroxycyclohexadienyl radicalHydroxylated aromatic compounds (phenols)
Ring CleavageBicyclic peroxy intermediatesAldehydes, organic acids, oxoenals, oxodials
Radical Adduct FormationSulfate radical adductAromatic organosulfates (when SO₄•⁻ is the oxidant)

Reduction Reactions

Reduction reactions related to this compound primarily involve two key processes: the synthesis of the alcohol from its corresponding ketone and the reduction of the aromatic ring itself.

This compound is synthesized via the reduction of its carbonyl precursor, 1-(5-chloro-2,4-dimethoxyphenyl)ethanone. This reduction can be accomplished through several methods, including catalytic hydrogenation and enzymatic biotransformation.

Catalytic hydrogenation of the closely related substrate 3',4'-dimethoxyacetophenone (B42557) has been successfully performed using Raney nickel as a catalyst in an aqueous medium at elevated temperatures (50-100 °C) and pressures (5-10 bar). google.com This demonstrates a viable industrial-scale method for this type of transformation. Alternatively, enzymatic reductions offer high stereoselectivity. The bioreduction of acetophenone (B1666503) using alcohol dehydrogenase (ADH) enzymes, coupled with a cofactor regeneration system, has been shown to produce 1-phenylethanol (B42297) with high conversion rates. nih.gov Such biocatalytic methods could be applied to produce specific enantiomers of this compound.

Table 3: Exemplary Reduction Methods for Aryl Ketones

MethodSubstrate ExampleCatalyst/EnzymeConditionsProductReference
Catalytic Hydrogenation3',4'-DimethoxyacetophenoneRaney Nickel50-100 °C, 5-10 bar H₂, H₂O1-(3,4-Dimethoxyphenyl)ethanol google.com
BiotransformationAcetophenoneRrADH / Formate Dehydrogenase30 °C, pH 7.2, NAD⁺/NADH1-Phenylethanol nih.gov

The aromatic ring of this compound can be reduced under specific conditions, leading to non-aromatic cyclic products. The two main approaches are catalytic hydrogenation and dissolving metal reduction.

Catalytic Hydrogenation under harsh conditions (high pressure and temperature) using catalysts like nickel, platinum, or palladium can fully saturate the aromatic ring, converting it to a substituted cyclohexane (B81311) ring. libretexts.orgyoutube.com This process is generally non-selective and reduces all double bonds.

The Birch Reduction , a dissolving metal reduction, employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. masterorganicchemistry.comwikipedia.org This reaction selectively reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative and does not proceed to full saturation. wikipedia.org The regioselectivity is dictated by the electronic nature of the ring substituents. Electron-donating groups, such as the methoxy groups present in the title compound, direct the reduction to preserve the double bonds at the ipso and para positions relative to the substituent. youtube.com

Table 4: Comparison of Aromatic Ring Reduction Methods

MethodReagentsProduct TypeConditionsSelectivity
Catalytic HydrogenationH₂, Ni/Pt/Pd catalystCyclohexane derivativeHigh pressure (e.g., 100 atm), high temperature (e.g., 150 °C) youtube.comNon-selective; reduces all π-bonds
Birch ReductionNa or Li, liquid NH₃, ROH (e.g., EtOH)1,4-Cyclohexadiene derivativeLow temperature (-33 °C) masterorganicchemistry.comSelective partial reduction; regiochemistry directed by substituents

Substitution Reactions on the Aromatic Nucleus

Electrophilic aromatic substitution (EAS) on the nucleus of this compound is heavily influenced by the directing effects of the existing substituents: two methoxy groups, a chloro group, and a 1-hydroxyethyl group. The mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

The directing effects are as follows:

-OCH₃ (Methoxy): Strongly activating and ortho, para-directing.

-Cl (Chloro): Deactivating but ortho, para-directing.

-CH(OH)CH₃ (1-Hydroxyethyl): Weakly deactivating and meta-directing.

The combined effect of these groups determines the position of substitution. The two methoxy groups at positions 2 and 4 strongly activate the ring, overpowering the deactivating effects of the chloro and hydroxyethyl (B10761427) groups. The positions ortho and para to the methoxy groups are C1, C3, C5, and C6.

Position 1 is occupied by the hydroxyethyl group.

Position 5 is occupied by the chloro group.

Position 3 is ortho to the C2-methoxy and meta to the C4-methoxy.

Position 6 is ortho to the C5-chloro and meta to the C2-methoxy and C4-methoxy.

Considering the powerful activating nature of the methoxy groups, substitution is most likely to be directed by them. The most activated, sterically unhindered position available for an incoming electrophile is C6. This position is ortho to the C5-chloro group and para to the C2-methoxy group (if considering the C5-Cl as the reference). However, the dominant activating effect comes from the methoxy groups. The position ortho to the C4-methoxy is C3, and the position ortho to the C2-methoxy is C3. The position para to the C2-methoxy is C5 (blocked). The position para to the C4-methoxy is C1 (blocked). Therefore, electrophilic attack is strongly favored at the C3 position, which is ortho to both activating methoxy groups, despite some steric hindrance. However, attack at the C6 position is also plausible.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionElectrophile (E⁺)Predicted Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)NO₂⁺1-(5-Chloro-2,4-dimethoxy-3-nitrophenyl)ethan-1-olStrong activation by two -OCH₃ groups directs the electrophile to the C3 position.
Bromination (Br₂/FeBr₃)Br⁺1-(3-Bromo-5-chloro-2,4-dimethoxyphenyl)ethan-1-olStrong activation by two -OCH₃ groups directs the electrophile to the C3 position.
Friedel-Crafts AcylationRCO⁺No reaction expectedThe aromatic ring is considered too deactivated for this reaction due to the presence of the chloro group and the potential for the Lewis acid catalyst to complex with the alcohol and methoxy groups.

Elimination Reactions

The elimination reaction of an alcohol, commonly known as dehydration, is a process that involves the removal of a water molecule to form an alkene. For this compound, this transformation is typically achieved under acidic conditions with the use of strong, non-nucleophilic acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), often accompanied by heat. masterorganicchemistry.comyoutube.com The hydroxyl group (-OH) is a poor leaving group, and its protonation by an acid is a requisite first step to convert it into a much better leaving group, water (H₂O). masterorganicchemistry.com

The mechanism of this dehydration can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway. For a secondary alcohol like this compound, the reaction likely favors the E1 mechanism. This is due to the formation of a relatively stable secondary benzylic carbocation upon the departure of the water molecule. The stability of this carbocation is enhanced by resonance with the adjacent dimethoxy-substituted phenyl ring.

The E1 mechanism proceeds in two steps:

Protonation and Loss of Leaving Group: The hydroxyl group is protonated by the acid catalyst. The resulting oxonium ion then departs as a water molecule, forming a secondary benzylic carbocation.

Deprotonation: A weak base, which can be a water molecule or the conjugate base of the acid (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation. masterorganicchemistry.com This results in the formation of a π-bond and yields the alkene product.

In the case of this compound, the deprotonation will occur at the adjacent methyl group, leading to the formation of a single major product, 1-chloro-4-ethenyl-2,5-dimethoxybenzene.

Below is a data table summarizing the key aspects of this elimination reaction.

Table 1: Elimination Reaction of this compound

Reactant Reagent/Conditions Product Mechanism
This compound Concentrated H₂SO₄ or H₃PO₄, Heat 1-chloro-4-ethenyl-2,5-dimethoxybenzene E1

Rearrangement Mechanisms

Carbocation intermediates, such as the one formed during the E1 dehydration of this compound, are susceptible to rearrangement to form more stable carbocations. msu.edu These rearrangements, often of the Wagner-Meerwein type, typically involve a 1,2-shift of a hydride (H⁻), alkyl, or aryl group.

In the context of this compound, the initially formed carbocation is a secondary benzylic carbocation. The positive charge is on the carbon atom connected to both the substituted phenyl ring and a methyl group. Let's analyze the potential for rearrangement:

1,2-Hydride Shift: A shift of a hydride ion from the adjacent methyl group to the carbocation center would result in a primary carbocation. This is a significantly less stable carbocation, and therefore, this shift is energetically unfavorable.

1,2-Aryl Shift: A shift of the 5-chloro-2,4-dimethoxyphenyl group to the adjacent methyl carbon is theoretically possible but would also lead to a primary carbocation, which is not a favorable rearrangement.

Given that the initial secondary benzylic carbocation is already resonance-stabilized by the electron-donating methoxy groups on the phenyl ring, there is no apparent driving force for a simple Wagner-Meerwein rearrangement to a more stable carbocation under standard dehydration conditions. Therefore, rearrangement is not expected to be a significant competing pathway in the elimination reaction of this specific compound.

However, it is important to note that more complex rearrangements, such as the Pinacol rearrangement, can occur in related structures like vicinal diols under acidic conditions. youtube.com These reactions proceed through a carbocation intermediate and involve a 1,2-shift to facilitate the elimination of a second hydroxyl group, ultimately forming a ketone or aldehyde. While not directly applicable to the simple dehydration of this compound, it illustrates the broader context of rearrangement mechanisms in alcohol chemistry.

The table below conceptualizes a hypothetical rearrangement for illustrative purposes, as significant rearrangement is not anticipated for the title compound.

Table 2: Conceptual Rearrangement Pathways

Initial Intermediate Type of Shift Potential Rearranged Intermediate Stability Comparison
1-(5-Chloro-2,4-dimethoxyphenyl)ethyl cation (Secondary Benzylic) 1,2-Hydride Shift 2-(5-Chloro-2,4-dimethoxyphenyl)propyl cation (Primary) Less Stable
1-(5-Chloro-2,4-dimethoxyphenyl)ethyl cation (Secondary Benzylic) 1,2-Aryl Shift 1-Phenyl-1-propyl cation (Primary) Less Stable

Spectroscopic and Structural Elucidation Methodologies

Mass Spectrometry (MS)

Comprehensive mass spectrometry data for the definitive identification and structural confirmation of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol is not present in the public domain.

No high-resolution mass spectrometry data, which would provide the exact mass and elemental composition, has been found for this compound in the available literature.

Analyses of this compound using GC/MS, which would provide information on its fragmentation pattern and retention time, are not documented in the searched sources. semanticscholar.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS would be employed to determine its molecular weight and to identify it within a mixture.

The liquid chromatography component separates the compound from any impurities or other components in the sample matrix. Following separation, the compound enters the mass spectrometer, where it is ionized. Common ionization techniques include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). For instance, a study on 1-chloro-2,4-dinitrobenzene (B32670) utilized LC-APCI in negative ion mode to achieve sensitive quantification. nih.gov The mass analyzer then measures the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₀H₁₃ClO₃), the expected molecular weight is approximately 216.66 g/mol . biosynth.com The mass spectrum would show a peak corresponding to the molecular ion [M]+ or a protonated molecule [M+H]+, confirming the compound's identity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, specific frequencies of radiation are absorbed, corresponding to the vibrational frequencies of the bonds within the molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands that confirm its structure. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group's stretching vibration. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the ether groups (methoxy groups) would likely produce strong bands in the 1000-1300 cm⁻¹ range. The C-Cl bond would show a characteristic absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

While a specific, published IR spectrum for this compound is not available, data for similar compounds, such as 2-(4-Methoxyphenyl)ethanol, show these characteristic peaks. scbt.comnist.gov For example, the NIST/EPA Gas-Phase Infrared Database contains spectra for related compounds that can be used for comparison. scbt.comnist.gov

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Alcohol)3200-3600 (broad)
C-H (Aromatic)3000-3100
C-H (Aliphatic)2850-3000
C=C (Aromatic)1450-1600
C-O (Ether)1000-1300 (strong)
C-Cl600-800

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems. The UV-Vis spectrum of this compound would be characterized by absorption bands in the ultraviolet region, primarily due to the substituted benzene (B151609) ring.

The electronic transitions are typically of the π → π* type, which are characteristic of aromatic systems. The substitution pattern on the benzene ring, including the chloro and dimethoxy groups, will influence the wavelength of maximum absorption (λmax). Generally, substituted benzenes show a primary absorption band around 200-220 nm and a secondary, less intense band around 250-280 nm. researchgate.net For example, studies on other aromatic compounds have shown that the solvent can also influence the λmax. physchemres.org

Although specific UV-Vis spectral data for this compound is not documented in readily accessible literature, the expected spectrum would provide valuable information for its characterization and quantification in solution.

Table 2: Expected UV-Vis Absorption for this compound

Electronic TransitionExpected Wavelength Range (nm)
π → π* (Primary)~200-230
π → π* (Secondary)~260-290

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography on this compound, a single, high-quality crystal of the compound is required. This crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While no published crystal structure for this compound is currently available, this technique would be invaluable for unambiguously confirming its structure, including the relative stereochemistry if the compound is chiral. For instance, X-ray crystallography has been used to determine the structure of other complex organic molecules, revealing details about their non-planar structures and intermolecular interactions. nih.govmdpi.com

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during vibration, Raman spectroscopy is sensitive to changes in the polarizability.

The Raman spectrum of this compound would provide information about the vibrations of the molecular skeleton. Aromatic ring vibrations, particularly the ring-breathing mode, often give rise to strong and sharp Raman bands. The C-Cl stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum.

As with the other spectroscopic methods, specific Raman spectral data for this compound is not readily found in the public domain. However, the combination of IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of the molecule. For example, a study on 1,3-dianiline squarate utilized both IR and Raman spectroscopy in conjunction with theoretical calculations to achieve a detailed vibrational analysis. usp.br

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. These calculations, typically performed using software like Gaussian, provide fundamental insights into the molecule's behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) of the molecule and their relative energies to identify the most stable conformer. Without specific studies on 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol, data tables of its optimized geometrical parameters are not available.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Molecular Electrostatic Potential)

Electronic structure analysis focuses on the distribution and energy of electrons within the molecule.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It helps identify electron-rich regions (sites for electrophilic attack) and electron-poor regions (sites for nucleophilic attack). Different colors on the MEP surface represent varying electrostatic potential values, providing a visual guide to reactive sites.

Specific HOMO-LUMO energy values and MEP maps for this compound are not available in published literature.

Global Chemical Reactivity Descriptors

Chemical Potential (μ): Measures the tendency of electrons to escape from a system.

Hardness (η): Measures the resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These descriptors are valuable for predicting how a molecule will behave in a chemical reaction. Calculation of these indices for this compound has not been reported.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the wavefunction to provide a localized, Lewis-like picture of chemical bonding. It describes charge transfer interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions, measured by second-order perturbation theory, reveals the significance of intramolecular delocalization and hyperconjugation effects, which contribute to molecular stability. NBO analysis also provides information on atomic charges and the hybrid composition of bonds. A detailed NBO analysis for the title compound is not publicly available.

Non-Linear Optical (NLO) Properties

NLO properties describe how a material interacts with intense electromagnetic fields, such as those from a laser, to produce new fields with altered frequencies. Computational chemistry can predict NLO behavior by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). Molecules with large hyperpolarizability values, often characterized by donor-acceptor groups connected by a π-conjugated system, are considered promising candidates for NLO materials. There are no published studies reporting the calculated NLO properties of this compound.

Solvent Effects on Electronic Properties

The surrounding solvent can significantly influence a molecule's electronic properties and UV-Vis absorption spectra, a phenomenon known as solvatochromism. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of different solvents on properties like HOMO-LUMO energies and electronic transition wavelengths. These calculations help understand how solvent polarity and specific solute-solvent interactions (like hydrogen bonding) can alter the charge distribution and stability of the ground and excited states. Studies specifically modeling the solvent effects on this compound have not been found.

Topological Analysis (e.g., Hirshfeld Surface Analysis, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ). amercrystalassn.orgwiley-vch.de Key to this analysis is the identification of critical points where the gradient of the electron density is zero. A bond critical point (BCP) between two atoms and the associated bond path indicates the presence of a chemical bond. researchgate.netmuni.cz The properties at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), characterize the nature of the interaction. For this compound, QTAIM would be used to:

Characterize the covalent bonds within the molecule (e.g., C-C, C-O, C-Cl).

Identify and quantify weaker intramolecular interactions, such as hydrogen bonds.

Analyze intermolecular interactions in a potential crystal structure, providing a quantitative measure of their strength and nature (e.g., shared-shell vs. closed-shell interactions). muni.cze-bookshelf.de

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the conformational dynamics and thermodynamic properties of a molecule.

For this compound, MD simulations could be employed to:

Explore its conformational landscape in different environments (e.g., in a vacuum, in solution).

Study the stability of its various conformers and the energy barriers between them.

Investigate its interaction with solvent molecules, providing insights into its solubility and solvation thermodynamics.

Simulate the behavior of the molecule when interacting with a biological macromolecule, such as a protein, to assess the stability of the docked complex and the nature of the dynamic interactions over time. mdpi.com

In Silico Studies of Molecular Interactions

In silico methods are instrumental in predicting and analyzing the interactions of a small molecule with biological targets, which is a cornerstone of rational drug design.

Molecular Docking Simulations with Macromolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a macromolecular target, typically a protein. f1000research.comresearchgate.netrsc.org

For this compound, molecular docking studies would involve:

Target Selection: Identifying potential protein targets based on the therapeutic area of interest.

Docking: Placing the 3D structure of the compound into the binding site of the target protein using a scoring function to estimate the binding affinity (e.g., in kcal/mol).

Analysis: Examining the resulting docked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex.

The results of such simulations would provide hypotheses about the potential biological activity and mechanism of action of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are developed by finding a statistical correlation between calculated molecular descriptors (e.g., physicochemical, electronic, topological) and the experimentally determined activity.

A QSAR study involving this compound would typically entail:

Data Set: Compiling a series of structurally related compounds with their measured biological activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the series.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a model that correlates the descriptors with the activity.

Validation: Rigorously validating the model to ensure its predictive power.

Once a robust QSAR model is established, it can be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby guiding the synthesis of more potent analogues.

Thermochemical Calculations

Theoretical thermochemical calculations, typically performed using quantum mechanical methods like Density Functional Theory (DFT), are used to predict the thermodynamic properties of a molecule. These calculations can provide valuable data that may be difficult or expensive to obtain experimentally.

For this compound, thermochemical calculations could determine:

Heat of Formation (ΔfH°): The standard enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

Standard Enthalpy (H°): The total heat content of the system.

Standard Gibbs Free Energy (G°): A measure of the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.

Entropy (S°): A measure of the randomness or disorder of the system.

These calculated values are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate.

Biochemical Interactions and Molecular Mechanisms

Antimicrobial Activity at a Molecular Level (In Vitro)

The lack of available data prevents the creation of the requested detailed research findings and data tables for this specific compound. While information exists for structurally similar molecules, extrapolation of that data to 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol would be scientifically unfounded and speculative.

Therefore, in adherence to the principles of scientific accuracy and the strict exclusion of information falling outside the explicit scope of the provided outline for this specific compound, the requested article cannot be generated at this time. Further research and publication in peer-reviewed scientific journals would be necessary to provide the detailed biochemical and molecular information requested.

Antibacterial Efficacy and Mechanism

No studies detailing the antibacterial efficacy or the specific mechanism of action of this compound against any bacterial species were identified in the searched scientific literature.

Antifungal Efficacy and Mechanism

There is currently no available research data on the antifungal properties of this compound. Consequently, its efficacy and mechanism of action against fungal pathogens have not been documented.

Anticancer Activity Mechanisms (In Vitro/In Silico)

No in vitro or in silico studies investigating the anticancer activity of this compound were found.

Inhibition of Specific Kinases (e.g., LRRK2, CDK2, p38 MAPK)

There is no documented evidence to suggest that this compound acts as an inhibitor of Leucine-rich repeat kinase 2 (LRRK2), Cyclin-dependent kinase 2 (CDK2), or p38 mitogen-activated protein kinases (p38 MAPK).

Corrosion Inhibition Mechanisms via Adsorption (In Vitro/In Silico)

No studies on the use of this compound as a corrosion inhibitor were identified.

Adsorption Characteristics on Metal Surfaces

Due to the lack of research in its application as a corrosion inhibitor, there is no data available on the adsorption characteristics of this compound on any metal surfaces.

Synergistic Inhibitive Potentials

A thorough review of available scientific literature and research databases reveals no specific studies or documented evidence regarding the synergistic inhibitive potentials of this compound. Investigations into the combined effects of this compound with other agents to enhance inhibitory activity have not been reported. Consequently, there is no data to present on its synergistic interactions, molecular mechanisms in combination with other inhibitors, or any related research findings.

Further research is required to determine if this compound possesses any synergistic properties when used in conjunction with other compounds.

Role As a Synthetic Intermediate and Chemical Building Block

Precursor in Complex Organic Molecule Synthesis

The primary role of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol is to serve as a precursor or key intermediate in the synthesis of more elaborate organic molecules. Chemical suppliers market the chiral version, (1S)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol, as a high-quality reference standard intended for pharmaceutical testing biosynth.com. This implies its use in the development and synthesis of potential drug candidates or related complex structures where stereochemistry and specific substitution patterns are critical. The presence of the hydroxyl group allows for further chemical transformations such as oxidation, esterification, or etherification, while the chloro and methoxy (B1213986) groups influence the reactivity and properties of the resulting larger molecules.

Component in Building Block Collections

This compound is recognized as a valuable "building block" by various chemical suppliers. Building blocks are relatively simple molecules that chemists can acquire and combine to construct more complex target compounds. The availability of this compound in these collections facilitates research and development by providing a ready source of a specific, functionalized scaffold. This saves chemists the time and resources that would otherwise be spent synthesizing it from more basic starting materials. Its inclusion in such catalogs underscores its utility as a reliable starting point for creating diverse chemical libraries or for targeted synthesis projects. biosynth.commolscanner.com

Availability as a Chemical Building Block
Supplier/PlatformDesignationContext of Use
BiosynthReference StandardPharmaceutical testing biosynth.com
Chemical.AIBuilding BlockComponent in building block catalogs for R&D and production molscanner.com

Analytical Methodologies for Research Quantification and Detection

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of "1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol," allowing for its separation from impurities, starting materials, and by-products. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques applicable to this compound, often with derivatization to improve analytical performance.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like "this compound". It is particularly effective for purity assessment and quantification in bulk materials and reaction mixtures.

Research Findings: A common approach for analyzing substituted acetophenones and related aromatic alcohols involves reverse-phase (RP) HPLC. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. For "this compound," a C18 column is a standard choice, providing good retention and separation based on hydrophobicity. youtube.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes by suppressing the ionization of silanol (B1196071) groups on the stationary phase. sielc.comsielc.com

Detection is commonly achieved using a UV detector, as the benzene (B151609) ring in the molecule is a strong chromophore. The presence of substituents on the phenyl ring influences the wavelength of maximum absorbance (λmax). For acetophenones, this is typically in the range of 240-280 nm. nih.govphotochemcad.com A photodiode array (PDA) detector can be particularly advantageous, as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment. nih.gov For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). nih.govnih.gov

Given that "this compound" is a chiral molecule, chiral HPLC is the method of choice for separating its enantiomers. This is crucial for stereoselective synthesis and pharmacological studies. The direct approach, using a chiral stationary phase (CSP), is most common. nih.gov Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) have shown broad applicability for separating a wide range of chiral compounds, including those with alcohol functional groups. nih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. youtube.comchiralpedia.com

ParameterTypical ConditionPurpose
Stationary Phase C18 (5 µm, 4.6 x 250 mm)Provides retention for nonpolar analytes.
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElutes compounds based on polarity.
Modifier 0.1% Formic Acid or Phosphoric AcidImproves peak shape and resolution.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at ~280 nm or PDAQuantifies and identifies the analyte.
Chiral Stationary Phase Derivatized Cellulose/Amylose (e.g., Chiralcel OD)Separates the (R) and (S) enantiomers. researchgate.net

Gas Chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Due to the polar alcohol group, "this compound" may exhibit poor peak shape and thermal instability, making direct analysis challenging. researchgate.net Therefore, derivatization is often a necessary step.

Research Findings: GC analysis of alcohols and phenols is routinely performed after converting them into more volatile and less polar derivatives. researchgate.netacs.org This process minimizes peak tailing caused by hydrogen bonding and prevents on-column degradation. researchgate.net A flame ionization detector (FID) is commonly used for quantification due to its robustness and linear response for carbon-containing compounds. For structural identification, GC is coupled with a mass spectrometer (GC-MS).

A typical GC method would involve a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature is programmed to start at a lower temperature and ramp up to elute compounds of increasing boiling points. notulaebotanicae.ro

ParameterTypical ConditionPurpose
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm)High-resolution separation of analytes.
Carrier Gas Helium or HydrogenTransports the sample through the column.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Detector Temp. 280 °C (FID)Prevents condensation and ensures detection.
Oven Program 100 °C (2 min), ramp to 250 °C at 10 °C/minSeparates compounds based on boiling points.
Derivatization Silylation (e.g., with BSTFA)Increases volatility and thermal stability. sigmaaldrich.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific analytical technique. For "this compound," this is particularly relevant for GC analysis and chiral separations.

Research Findings: The primary goal of derivatization for GC is to enhance volatility and thermal stability. researchgate.netlibretexts.org The most common strategy for alcohols is silylation , where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) group. libretexts.orgresearch-solution.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective and widely used for this purpose. sigmaaldrich.com The resulting TMS ether is significantly more volatile and less polar, leading to improved chromatographic performance and sharper peaks.

Other derivatization methods for alcohols include:

Acylation: Reaction with an acid anhydride (B1165640) or acyl halide to form an ester. Using fluorinated acylating agents can significantly enhance sensitivity for electron capture detection (ECD). libretexts.org

Alkylation: Reaction to form an ether, which also increases volatility. research-solution.com

For chiral analysis, derivatization can be used in an indirect approach . chiralpedia.com The racemic alcohol is reacted with a single, pure enantiomer of a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers have different physical properties and can be separated on a standard achiral column (either GC or HPLC). For example, a chiral acid could be used to form diastereomeric esters with the (R)- and (S)-enantiomers of "this compound".

Derivatization MethodReagent ExamplePurposeAnalytical Technique
Silylation BSTFA, TMCSIncrease volatility, improve peak shapeGas Chromatography (GC)
Acylation Acetic Anhydride, PFPAIncrease volatility, enhance detection (ECD)Gas Chromatography (GC)
Chiral Derivatization (R)-(-)-MTPA-ClForm diastereomers for separationHPLC or GC (on achiral column)

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The conventional synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, 1-(5-chloro-2,4-dimethoxyphenyl)ethanone. While effective, this transformation presents opportunities for innovation, particularly in the realm of green and sustainable chemistry.

Future research should prioritize the development of novel synthetic pathways that offer improved efficiency, safety, and environmental performance. Key areas of exploration include:

Biocatalytic Reduction : The use of whole-cell biocatalysts or isolated enzymes (ketoreductases/alcohol dehydrogenases) for the asymmetric reduction of the parent ketone is a highly promising avenue. Studies have shown that biocatalysts like baker's yeast or enzymes from various plant and microbial sources can reduce acetophenone (B1666503) derivatives with high yield and excellent enantioselectivity, often under mild, aqueous conditions. Investigating a range of ketoreductases could provide access to either the (R)- or (S)-enantiomer of this compound selectively.

Green Chemical Reagents : Research into alternative reducing agents that are more environmentally benign than traditional metal hydrides is warranted. Reagents such as ammonia (B1221849) borane (B79455) in water have proven effective for the chemoselective reduction of ketones and offer advantages in terms of safety and waste reduction.

Catalytic Transfer Hydrogenation : This method, often employing iridium or ruthenium catalysts with a hydrogen donor like isopropanol, is a powerful technique for ketone reduction. Exploring novel, highly efficient N,S-ligands for iridium-catalyzed transfer hydrogenation could lead to more economical and scalable processes.

Microwave-Assisted Synthesis : Applying microwave irradiation as an energy source could dramatically reduce reaction times and potentially improve yields for the reduction reaction, aligning with green chemistry principles of energy efficiency.

Comprehensive Chiral Resolution and Stereochemical Studies

The presence of a chiral center at the carbinol carbon means that this compound exists as a pair of enantiomers. As the ultimate biological activity of its derivatives often depends on specific stereochemistry, a thorough investigation of its chiral properties is crucial.

Chromatographic Separation : The development of robust chiral High-Performance Liquid Chromatography (HPLC) methods is a primary objective. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in separating enantiomers of various compounds, including those with similar structural motifs. A systematic screening of different CSPs and mobile phase compositions (both normal-phase and reverse-phase) would be necessary to achieve baseline separation of the (R)- and (S)-enantiomers.

Absolute Stereochemistry Determination : Once the enantiomers are isolated, determining their absolute configuration is essential. This can be achieved through techniques such as X-ray crystallography of a single enantiomer or a derivative, or through comparison with standards produced via stereoselective synthesis.

Stereochemical Stability : Studies should be conducted to assess the stereochemical stability of the individual enantiomers under various conditions (e.g., pH, temperature) to ensure that racemization does not occur during subsequent synthetic steps or storage.

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level, guiding experimental work and providing deeper insights.

Density Functional Theory (DFT) Studies : DFT calculations can be employed to optimize the molecular geometry, calculate vibrational frequencies for comparison with experimental IR spectra, and analyze the electronic properties. Such studies on dimethoxybenzene derivatives have provided valuable information on thermodynamic stability and reactivity. Determining the frontier molecular orbitals (HOMO-LUMO) and generating a Molecular Electrostatic Potential (MEP) map would elucidate the nucleophilic and electrophilic regions of the molecule, predicting its reactivity in subsequent synthetic transformations.

Hirshfeld Surface Analysis : This technique can be used to visualize and quantify intermolecular interactions within the crystal lattice of the compound. Understanding these interactions is key to explaining its physical properties and crystal packing.

Modeling of Chiral Recognition : If a chiral separation method is developed, computational docking studies could be performed to model the interactions between the individual enantiomers and the chiral stationary phase. This would provide a theoretical basis for the observed enantioseparation and aid in the rational design of improved separation methods.

Investigation of Broader Molecular Targets and Biochemical Pathways

The primary documented utility of this compound is as a key intermediate in the synthesis of 4-amino-7-(1-(5-chloro-2,4-dimethoxyphenyl)ethyl)pyrrolo[2,1-f]triazine. This final compound is a component of a class of kinase inhibitors.

Future research should focus on leveraging this precursor to access a wider range of biological targets:

Expansion of Kinase Inhibitor Scaffolds : The existing pyrrolo[2,1-f]triazine core is a privileged scaffold in medicinal chemistry. By modifying the subsequent cyclization and substitution steps, a library of analogs could be created from this compound to target a broader panel of kinases implicated in various diseases.

Synthesis of Novel Heterocyclic Systems : The chloro-dimethoxyphenyl ethanol (B145695) moiety can be used as a foundational element for building entirely different heterocyclic systems beyond pyrrolotriazines. Its functional groups (hydroxyl, chloro, methoxy) offer multiple handles for diverse chemical transformations.

C-Nucleoside Isosteres : The pyrrolotriazine scaffold is also found in isosteres of biologically important nucleosides like sangivamycin (B1680759) and tubercidin. Research could be directed towards synthesizing C-nucleoside analogs where the 1-(5-chloro-2,4-dimethoxyphenyl)ethyl group serves as a key structural element, potentially leading to novel antiviral or anticancer agents.

Development of Advanced Analytical Methods for Trace Analysis in Research Environments

As an important synthetic intermediate, ensuring the purity of this compound and detecting any residual amounts in final products is critical for quality control in research and development.

Validated HPLC-UV/MS Method : A high-priority research goal is the development and validation of a sensitive and specific analytical method, likely based on reverse-phase HPLC. Coupling HPLC with a Diode Array Detector (DAD) would allow for initial quantification, while interfacing with a Mass Spectrometer (MS) would provide definitive identification and the sensitivity needed for trace-level detection and impurity profiling.

Gas Chromatography (GC) Analysis : For assessing the presence of volatile impurities or for specific process controls, a GC-based method could be developed.

Quantitative NMR (qNMR) : For creating a highly accurate reference standard, qNMR could be employed. This technique allows for direct quantification of the compound without the need for a separate, identical reference standard.

The table below summarizes potential analytical techniques for development.

Technique Detector Purpose Anticipated Benefit
Reverse-Phase HPLCUV/Diode Array (DAD)Purity assessment, quantification in reaction mixtures.Robust, widely available, good for routine analysis.
Reverse-Phase HPLCMass Spectrometry (MS)Trace analysis, impurity identification in final products.High sensitivity and specificity for regulatory-level control.
Chiral HPLCUV/DADEnantiomeric purity determination.Essential for controlling stereochemistry of final products.
Gas ChromatographyFlame Ionization (FID)/MSAnalysis of volatile impurities and starting materials.Complements HPLC for a full purity profile.
qNMRNMRAbsolute purity determination of reference material.High accuracy for primary standard certification.

Design and Synthesis of Structurally Diverse Analogs for SAR Expansion

To fully understand the potential of the this compound scaffold, a systematic Structure-Activity Relationship (SAR) study is necessary. This involves synthesizing a library of analogs where specific parts of the molecule are modified to probe their effect on the biological activity of the final derivatives.

Key modifications to the core structure could include:

Modification of the Phenyl Ring Substituents : The electronic and steric properties of the molecule can be tuned by altering the substituents on the aromatic ring. The impact of replacing the chloro group with other halogens (F, Br, I) or small alkyl groups could provide insight into the role of this position in binding interactions. Similarly, modifying or relocating the methoxy (B1213986) groups could significantly affect activity, as seen in other dimethoxyphenyl compounds.

Alteration of the Ethyl Side Chain : The length and substitution of the ethyl side chain could be varied. For example, synthesizing propyl or butyl analogs, or introducing substituents on the methyl group, would probe the spatial constraints of the target's binding pocket.

Bioisosteric Replacement : The chloro and methoxy groups could be replaced with bioisosteres—different functional groups with similar physical or chemical properties—to explore alternative interactions and potentially improve properties like solubility or metabolic stability.

The table below outlines a potential strategy for designing analogs for SAR expansion.

Modification Site Original Group Proposed Modifications Rationale
C5-Position-Cl-F, -Br, -CH3, -CF3Probe steric and electronic requirements at this position.
C2, C4-Positions-OCH3-OCF3, -SCH3, -FEvaluate the importance of hydrogen bond acceptor and donor capabilities.
Ethyl Chain (C1)-OH-F, -OCH3, -NH2Assess the role of the hydroxyl group in target binding.
Ethyl Chain (C2)-CH3-CH2CH3, cyclopropylExplore space available in the hydrophobic pocket.

By systematically pursuing these future research directions, the scientific community can build upon the current knowledge of this compound, transforming it from a simple intermediate into a versatile platform for discovering novel synthetic methods and developing new chemical entities with significant therapeutic potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.